N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
Description
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a phenyl group at position 2 and a methyl group at position 2. The ethanediamide moiety bridges a 3-chloro-2-methylphenyl group and a 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl chain. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-16(22)9-6-10-17(13)25-20(27)19(26)23-12-11-18-14(2)24-21(28-18)15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHDXVRFEKVBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-phenyl-4-methylthiazole with an appropriate halogenated precursor under controlled conditions.
Coupling with ethanediamide: The thiazole derivative is then coupled with ethanediamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the chloro-substituted phenyl ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and thiazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole Moieties
2.1.1 N-[2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfonamide Derivatives
The compound 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide (Mol. Wt. 372.51) shares the 4-methyl-2-phenylthiazole core but replaces the ethanediamide with a sulfonamide group.
2.1.2 5-Acylamino-1,3-thiazoles
Compounds like N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide () feature a benzamide group at position 5 of the thiazole. Unlike the target compound, these derivatives include a hydroxyl group at position 4, enhancing hydrogen-bond donor capacity and acidity (pKa ~8–10). The absence of a hydroxyl group in the target compound may improve stability under basic conditions .
Functional Group Variations
2.2.1 Thiadiazole Derivatives
The (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () replaces the thiazole with a 1,3,4-thiadiazole ring. Thiadiazoles exhibit stronger electron-withdrawing effects due to the additional nitrogen atom, which could reduce aromaticity and alter binding affinities in biological targets compared to thiazole-containing compounds .
2.2.2 Benzamide-Linked Heterocycles
Compounds such as N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide () incorporate pyridine and thiadiazole rings.
Physicochemical Properties
Stability and Reactivity
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of enzyme inhibition and anticancer properties. This article synthesizes findings from diverse research studies, highlighting its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Ethanediamide with substitutions on both nitrogen atoms.
- Substituents :
- A 3-chloro-2-methylphenyl group.
- A 4-methyl-2-phenyl-1,3-thiazol-5-yl group.
The molecular formula is CHClNS.
1. Enzyme Inhibition
Recent studies have reported the compound's significant inhibitory activity against jack bean urease (JBU). The IC values indicate its potency as an anti-urease agent:
| Compound | IC (µM) |
|---|---|
| This compound | 0.0019 ± 0.0011 |
| Standard Thiourea | 4.7455 ± 0.0545 |
The compound demonstrated a much lower IC value compared to the standard thiourea, indicating its superior efficacy in inhibiting urease activity .
2. Anticancer Activity
In vitro studies conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols evaluated the anticancer potential of the compound across various cancer cell lines. The results indicated that while the compound exhibited some level of cytotoxicity, it was not potent enough to warrant further development as a standalone anticancer agent.
Summary of Anticancer Activity
| Cell Line Type | Mean Growth (%) | Growth Inhibition (%) |
|---|---|---|
| Leukemia | 104.68 | 5.32 |
| CNS | 104.68 | 5.32 |
| Breast Cancer | Not significantly effective | - |
The average growth across tested lines was approximately 104.68%, suggesting limited effectiveness in inhibiting tumor growth at the tested concentration of 10 µM .
Urease Inhibition Mechanism
The mechanism behind the anti-urease activity involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis. Molecular docking studies support this by revealing favorable interactions between the compound and key residues within the urease active site .
Anticancer Mechanism
The anticancer activity may involve multiple pathways, including apoptosis induction and cell cycle arrest; however, specific mechanisms remain less well-defined due to the compound's moderate efficacy in vitro .
Study on Urease Inhibitors
A study focused on synthesizing derivatives of thiourea compounds found that modifications to the phenyl ring significantly influenced biological activity. The most active derivative was highlighted for its potential as a lead compound for therapeutic development against conditions where urease plays a critical role, such as in certain infections and urolithiasis .
Anticancer Screening Results
In a comprehensive screening involving over sixty cancer cell lines, various derivatives were tested alongside this compound. The results indicated that while some derivatives showed promise, this specific compound did not exhibit sufficient potency to advance in clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
